molecular formula C13H16ClNO3 B4032831 isopropyl 2-chloro-5-(propionylamino)benzoate

isopropyl 2-chloro-5-(propionylamino)benzoate

Cat. No.: B4032831
M. Wt: 269.72 g/mol
InChI Key: GDJOFYZWPYSIIH-UHFFFAOYSA-N
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Description

Isopropyl 2-chloro-5-(propionylamino)benzoate is a useful research compound. Its molecular formula is C13H16ClNO3 and its molecular weight is 269.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.0818711 g/mol and the complexity rating of the compound is 307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Material Science

  • Isoindolinone Formation from Isopropyl Carbamates : Isopropyl carbamates derived from benzylamines are converted into isoindolinones through Bischler-Napieralski-type cyclization, indicating the utility of isopropyl groups in facilitating cyclization reactions at room temperature. This smooth conversion suggests potential applications in the synthesis of complex organic molecules and materials (Adachi et al., 2014).

Environmental Science

  • Degradation of Herbicides in Soils : Research on the simultaneous determination of various herbicides, including those with isopropyl and benzoate groups, in soils using RP-HPLC highlights the importance of understanding the environmental fate and degradation pathways of chemical compounds. This knowledge is crucial for assessing the environmental impact and for developing more sustainable agricultural practices (Klöppel et al., 1992).

Drug Delivery Systems

  • Thermoresponsive Poly(N-isopropylacrylamide) Drug Delivery Systems : The interaction between model drugs (including benzoates) and a thermoresponsive poly(N-isopropylacrylamide) (PNIPA) hydrogel was investigated to understand the influence of these interactions on the equilibrium swelling level of the hydrogel. This research contributes to the development of drug delivery systems that can respond to temperature changes, potentially leading to more targeted and controlled release of medications (Coughlan & Corrigan, 2006).

Biochemical Applications

  • Biotransformation of Benzothiophene : The transformation of benzothiophene by isopropylbenzene-degrading bacteria, leading to various compounds, showcases the role of microbial processes in altering chemical structures. This type of biotransformation research could have implications for bioremediation techniques and the development of bio-based processes for modifying organic compounds (Eaton & Nitterauer, 1994).

Properties

IUPAC Name

propan-2-yl 2-chloro-5-(propanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-4-12(16)15-9-5-6-11(14)10(7-9)13(17)18-8(2)3/h5-8H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJOFYZWPYSIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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